3-Fluoro-4-methoxyphenylmagnesium bromide

Catalog No.
S1495274
CAS No.
112780-67-3
M.F
C7H6BrFMgO
M. Wt
229.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxyphenylmagnesium bromide

CAS Number

112780-67-3

Product Name

3-Fluoro-4-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide

Molecular Formula

C7H6BrFMgO

Molecular Weight

229.33 g/mol

InChI

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

BUUJBXGCPIVODW-UHFFFAOYSA-M

SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

Canonical SMILES

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

The exact mass of the compound 3-Fluoro-4-methoxyphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The molecule consists of a central magnesium (Mg) atom bonded to a bromine (Br) atom and a 3-fluoro-4-methoxyphenyl group (C6H4F(OMe)). The Mg atom has two positive charges (+2) and forms a covalent bond with each of the Br and the carbon atom attached to the phenyl ring. The phenyl ring has a fluorine atom at the 3rd position and a methoxy group (OMe) at the 4th position [].

Here are some notable aspects of the structure:

  • The presence of the electronegative fluorine (F) atom attached to the phenyl ring slightly deactivates the ring towards electrophilic aromatic substitution compared to an unsubstituted phenyl group.
  • The methoxy group (OMe) is an electron-donating group, activating the phenyl ring towards nucleophilic aromatic substitution.

Chemical Reactions Analysis

The primary application of 3-Fluoro-4-methoxyphenylmagnesium bromide is in Grignard reactions. These reactions involve the addition of the nucleophilic organometallic reagent (the Grignard reagent) to a carbonyl electrophile (such as aldehydes, ketones, or esters) to form a new carbon-carbon bond.

BrMg(C6H4F(OMe)) + R-C=O -> R-C(OH)(C6H4F(OMe)) + MgBrCl (where R is an alkyl or aryl group)


Physical And Chemical Properties Analysis

  • Molecular Formula: C7H6BrFMgO []
  • Molecular Weight: 229.33 g/mol []
  • Appearance: White to off-white solid (pure form) or solution in THF (commercially available) []
  • Melting Point: Not available (decomposes upon heating)
  • Boiling Point: Not available (decomposes upon heating)
  • Solubility: Soluble in THF, decomposes in water []
  • Stability: Air and moisture sensitive, reacts violently with water []. Should be stored under inert atmosphere and at low temperature (2-8°C) [].

Mechanism of Action (Not Applicable)

3-Fluoro-4-methoxyphenylmagnesium bromide does not have a specific biological mechanism of action. It functions as a chemical reagent in organic synthesis.

3-Fluoro-4-methoxyphenylmagnesium bromide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Highly Flammable: The THF solvent used in commercially available solutions is highly flammable. Keep away from heat, sparks, and open flames.
  • Reacts Violently with Water: The Grignard reagent reacts violently with water, releasing flammable hydrogen gas and heat. Avoid contact with water [].
  • Skin and Eye Corrosive: Contact with the compound can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Suspected Carcinogen: Studies suggest potential carcinogenicity. Avoid inhalation and prolonged exposure.

Synthesis of Complex Molecules:

-Fluoro-4-methoxyphenylmagnesium bromide (3-F-4-MeOPhMgBr) is a valuable reagent in organic chemistry, particularly for the synthesis of complex molecules. Its structure, containing a Grignard group (MgBr), enables it to act as a nucleophile, readily reacting with various electrophiles. This reactivity allows 3-F-4-MeOPhMgBr to participate in numerous reactions, including:

  • Carbonyl addition: 3-F-4-MeOPhMgBr reacts with aldehydes and ketones to form secondary or tertiary alcohols. This reaction is crucial for introducing the 3-fluoro-4-methoxyphenyl group (3-F-4-MeOPh) into various organic molecules, impacting their properties and potential applications [].
  • Aromatic substitution: Under specific conditions, 3-F-4-MeOPhMgBr can participate in aromatic nucleophilic substitution reactions, replacing halogens (e.g., Cl, Br) on aromatic rings with the 3-F-4-MeOPh group. This strategy allows for the selective modification of aromatic molecules, leading to diverse structures with tailored functionalities.

Medicinal Chemistry Applications:

The 3-F-4-MeOPh group is present in several bioactive molecules, including pharmaceuticals and drug candidates. 3-F-4-MeOPhMgBr serves as a crucial building block for synthesizing these compounds, contributing to the development of new drugs.

  • Examples: Some prominent examples include Erlotinib (an EGFR inhibitor for cancer treatment) and Raltegravir (an integrase inhibitor for HIV treatment), both containing the 3-F-4-MeOPh group incorporated through the use of 3-F-4-MeOPhMgBr in their syntheses.

Material Science Applications:

Beyond medicinal chemistry, 3-F-4-MeOPhMgBr finds applications in material science research. The 3-F-4-MeOPh group can be incorporated into various materials, potentially influencing their properties.

  • Organic light-emitting diodes (OLEDs): Studies have explored using 3-F-4-MeOPh as a building block in OLED materials, aiming to improve their performance and functionalities.

Hydrogen Bond Acceptor Count

4

Exact Mass

227.94365 g/mol

Monoisotopic Mass

227.94365 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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